![molecular formula C21H17NO4 B6524840 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929490-29-9](/img/structure/B6524840.png)
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
“N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a compound that belongs to the class of coumarin derivatives . Coumarin and 7-hydroxy coumarins are significant as natural fragrances, having a characteristic odor like vanilla beans . The hydroxy position at 7 has importance in biosynthesis .
Synthesis Analysis
The synthesis of this compound involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis
The 2H-chromene ring system of the compound is almost planar . The dihedral angle between the 2H-chromene system and the planar part of the pyrrolidine ring is 83.65° . A weak intra-molecular C-H⋯S hydrogen bond occurs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel reaction . The structures of the synthesized compounds were characterized by IR, 1H, 13C NMR, mass spectral, and elemental analysis data .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Anticancer Potential
The indole scaffold has been widely explored for its anticancer properties. Specifically, 7-hydroxycoumarin derivatives , which share structural similarities with our compound, serve as valuable building blocks for novel coumarin-based anticancer agents .
Antioxidant Activity
Coumarin derivatives, including those containing the indole nucleus, exhibit antioxidant effects. These compounds play a crucial role in combating oxidative stress, which is relevant for various disease conditions .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: were synthesized and screened for anti-HIV activity. They showed promise against both HIV-1 and HIV-2 strains .
Antidiabetic and Antitubercular Activities
Indole-based compounds have also been studied for their potential in managing diabetes and tuberculosis. Although direct evidence for our compound is scarce, it’s an avenue worth exploring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The adme analysis of a related compound, (e)-n’-(1-(7-(diethylamino)-2-oxo-2h-chromen-3-yl)ethylidene)benzohydrazide (7-dieahc), has been determined .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, indicating that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the use of water as a green solvent has been reported for reactions involving related compounds .
properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDQKQNIGNUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide |
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